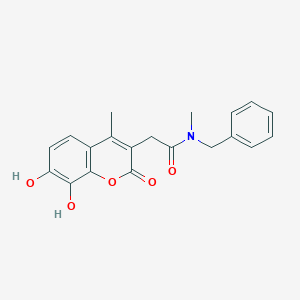![molecular formula C28H21N3O2 B264406 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer research. This compound belongs to the family of benzo[c]indole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. Additionally, this compound has been found to inhibit the activity of the Wnt/β-catenin pathway, which is involved in cancer stem cell maintenance.
Biochemical and Physiological Effects:
Studies have shown that 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide exhibits several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the expression of several genes involved in cancer cell growth and survival, including Bcl-2, survivin, and cyclin D1.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cell lines. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are often resistant to conventional cancer therapies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells in culture or in animal models. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide. One direction is to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity. Another direction is to investigate the potential use of this compound in animal models of cancer to determine its safety and efficacy in vivo. Additionally, research can focus on identifying the molecular targets of this compound to gain a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide involves a multi-step process that includes the condensation of 3-phenylpropylamine with 2,3-dihydro-1H-inden-1-one, followed by the cyclization of the resulting product with 2,4-dichloro-5-nitropyridine. The final step involves the reduction of the nitro group to an amine group using palladium on carbon.
Scientific Research Applications
Research has shown that 9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide has potential use in cancer research. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and maintenance.
properties
Product Name |
9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide |
|---|---|
Molecular Formula |
C28H21N3O2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
19-oxo-N-(3-phenylpropyl)-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxamide |
InChI |
InChI=1S/C28H21N3O2/c32-27(29-16-8-11-18-9-2-1-3-10-18)23-17-22-19-12-6-7-15-24(19)31-26(22)25(30-23)20-13-4-5-14-21(20)28(31)33/h1-7,9-10,12-15,17H,8,11,16H2,(H,29,32) |
InChI Key |
IQWQHZRDNQLDIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NC3=C4C(=C2)C5=CC=CC=C5N4C(=O)C6=CC=CC=C63 |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NC3=C4C(=C2)C5=CC=CC=C5N4C(=O)C6=CC=CC=C63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264326.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264330.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylpropanamide](/img/structure/B264331.png)
![(6E)-6-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,7,11(15),13-pentaen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B264335.png)
![N-(2,4-dimethoxyphenyl)-2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B264337.png)
![3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264349.png)
![5-ethyl-N-[1-({[2-(2-furyl)ethyl]amino}carbonyl)-2-methylpropyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264352.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B264356.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264367.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)